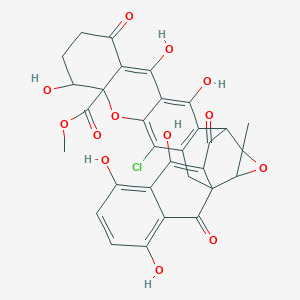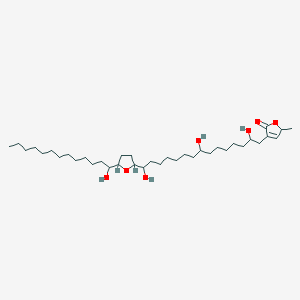
Alumanylidynecobalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alumanylidynecobalt is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is an organometallic compound that contains a cobalt center and an aluminum-carbon triple bond.
Applications De Recherche Scientifique
Alkyne Hexacarbonyl Dicobalt Complexes in Medicinal Chemistry
Alumanylidynecobalt, as part of alkyne hexacarbonyl dicobalt complexes, is increasingly used in modern synthetic chemistry. Its applications extend to medicinal chemistry, particularly in anticancer drug development. These complexes demonstrate potential as antitumor drugs and hormonally active agents due to their unique biological properties determined by the nature of their ligands and the presence of the metal center (Ott, Kircher, Dembinski, & Gust, 2008).
Cobalt Carbonyl Complexes in Lipid Monitoring
Cobalt carbonyl complexes, including those with alumanylidynecobalt, are significant in monitoring lipid distribution and metabolism in cells. These complexes can act as probes for alkyne-tagged lipids in cultured cells, providing qualitative and quantitative information about lipid species and transformations in cell culture (Tallman, Armstrong, Milne, Marnett, Brown, & Porter, 2013).
Regiochemistry in the Pauson-Khand Reaction
Alumanylidynecobalt's role in alkyne-dicobalt hexacarbonyl complexes has implications for the regiochemical outcomes of the Pauson-Khand reaction. This reaction, significant in organic synthesis, may be influenced by the electronic nature of acetylenic substituents in these complexes. Understanding this can provide insights into the reaction mechanisms and outcomes (Robert, Milet, Gimbert, Kónya, & Greene, 2001).
Polymer-Bound Carbonylcobalt(0) in Linker Chemistry and Catalysis
Carbonylcobalt(0) species, which include alumanylidynecobalt, have applications in linker chemistry and catalysis. They can be used to link alkynes with polymer supports, facilitating reactions like the Pauson-Khand reaction. This application offers a traceless method of immobilizing alkynes, contributing significantly to organic synthesis and catalysis (Comely, Gibson, Hales, Johnstone, & Stevenazzi, 2003).
Propriétés
Numéro CAS |
125612-26-2 |
|---|---|
Nom du produit |
Alumanylidynecobalt |
Formule moléculaire |
C20H22Cl2N2O6 |
Poids moléculaire |
85.91473 g/mol |
Nom IUPAC |
alumanylidynecobalt |
InChI |
InChI=1S/Al.Co |
Clé InChI |
MDKXFHZSHLHFLN-UHFFFAOYSA-N |
SMILES |
[Al]#[Co] |
SMILES canonique |
[Al]#[Co] |
Synonymes |
Anthracite Anthracites Bituminous Coal Bituminous Coals Brown Coal Brown Coals Coal Coal, Bituminous Coal, Brown Coal, Lignitious Coal, Peat Coal, Soft Coals Coals, Bituminous Coals, Brown Coals, Lignitious Coals, Peat Coals, Soft Lignite Lignites Lignitious Coal Lignitious Coals Peat Coal Peat Coals Soft Coal Soft Coals |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-hydroxyphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B238483.png)


![2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B238506.png)




![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B238532.png)


![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B238556.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B238558.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea](/img/structure/B238559.png)